Cas no 61490-07-1 ((2S)-2-methyloxolane-2-carboxylic acid)

(2S)-2-Methyloxolane-2-carboxylic acid is a chiral carboxylic acid derivative featuring a tetrahydrofuran (oxolane) ring with a methyl substituent at the 2-position. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical and fine chemical applications. The compound’s rigid oxolane ring enhances stability while the carboxylic acid functionality allows for further derivatization, such as amide or ester formation. Its structural properties are advantageous in the design of bioactive molecules, including peptidomimetics and chiral catalysts. High enantiopurity and consistent batch-to-batch quality ensure reliability for research and industrial use. Suitable for applications requiring precise stereochemical control.
(2S)-2-methyloxolane-2-carboxylic acid structure
61490-07-1 structure
Product Name:(2S)-2-methyloxolane-2-carboxylic acid
CAS No:61490-07-1
MF:C6H10O3
MW:130.141802310944
MDL:MFCD19230127
CID:477541
PubChem ID:7200377
Update Time:2025-08-05

(2S)-2-methyloxolane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxylic acid, tetrahydro-2-methyl-, (S)-
    • (2S)-2-methyloxolane-2-carboxylic acid
    • (S)-2-Methyltetrahydrofuran-2-carboxylic acid
    • P20957
    • 61490-07-1
    • MFCD19230127
    • CS-0109877
    • DTXSID00428381
    • SCHEMBL11246632
    • AC1OGTGV
    • PS-20295
    • MDL: MFCD19230127
    • Inchi: 1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)/t6-/m0/s1
    • InChI Key: WMQAQMYIZDJCDJ-LURJTMIESA-N
    • SMILES: O1CCC[C@]1(C(=O)O)C

Computed Properties

  • Exact Mass: 130.063
  • Monoisotopic Mass: 130.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53
  • LogP: 0.64010

(2S)-2-methyloxolane-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D684723-100mg
(2S)-2-methyloxolane-2-carboxylic acid
61490-07-1 97%
100mg
$495 2024-07-21
eNovation Chemicals LLC
D684723-250MG
(2S)-2-methyloxolane-2-carboxylic acid
61490-07-1 97%
250mg
$790 2024-07-21
eNovation Chemicals LLC
D684723-500MG
(2S)-2-methyloxolane-2-carboxylic acid
61490-07-1 97%
500mg
$1325 2024-07-21
eNovation Chemicals LLC
D684723-1G
(2S)-2-methyloxolane-2-carboxylic acid
61490-07-1 97%
1g
$1985 2024-07-21
eNovation Chemicals LLC
D684723-5G
(2S)-2-methyloxolane-2-carboxylic acid
61490-07-1 97%
5g
$5180 2023-09-03
Chemenu
CM540426-100mg
(S)-2-Methyltetrahydrofuran-2-carboxylic acid
61490-07-1 95%+
100mg
$480 2023-02-02
Chemenu
CM540426-250mg
(S)-2-Methyltetrahydrofuran-2-carboxylic acid
61490-07-1 95%+
250mg
$768 2023-02-02
Chemenu
CM540426-500mg
(S)-2-Methyltetrahydrofuran-2-carboxylic acid
61490-07-1 95%+
500mg
$1280 2023-02-02
Chemenu
CM540426-1g
(S)-2-Methyltetrahydrofuran-2-carboxylic acid
61490-07-1 95%+
1g
$1920 2023-02-02
Chemenu
CM540426-5g
(S)-2-Methyltetrahydrofuran-2-carboxylic acid
61490-07-1 95%+
5g
$5760 2023-02-02

(2S)-2-methyloxolane-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:61490-07-1)(2S)-2-methyloxolane-2-carboxylic acid
Order Number:A1088833
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:33
Price ($):510.0/817.0/2043.0
Email:sales@amadischem.com

(2S)-2-methyloxolane-2-carboxylic acid Related Literature

Additional information on (2S)-2-methyloxolane-2-carboxylic acid

Introduction to (2S)-2-methyloxolane-2-carboxylic Acid (CAS No. 61490-07-1)

(2S)-2-methyloxolane-2-carboxylic acid, with the chemical formula C₅H₈O₃, is a significant compound in the field of chiral chemistry and pharmaceutical research. This compound, identified by its CAS number 61490-07-1, has garnered considerable attention due to its unique structural properties and potential applications in drug development. The enantiomeric purity and stereochemical configuration of this compound make it a valuable intermediate in the synthesis of various bioactive molecules.

The< strong> (2S)-configuration of the carboxylic acid group in this molecule imparts specific stereoelectronic properties that are crucial for its role in pharmaceutical intermediates. This stereochemistry is particularly important in the development of chiral drugs, where the biological activity of a drug can be highly dependent on its specific spatial arrangement. The< strong> oxolane ring structure provides a rigid framework that can influence the conformation and reactivity of attached functional groups, making it a versatile building block in organic synthesis.

In recent years, there has been growing interest in the use of< strong> (2S)-2-methyloxolane-2-carboxylic acid as a precursor in the synthesis of protease inhibitors and other enzyme-targeting agents. Proteases play a critical role in numerous biological processes, and their inhibition is often a key strategy in the treatment of diseases such as cancer, HIV, and inflammation-related disorders. The carboxylic acid functionality of this compound allows for facile derivatization into esters, amides, and other pharmacophores that can enhance binding affinity to target enzymes.

One of the most notable applications of< strong> (2S)-2-methyloxolane-2-carboxylic acid is in the development of non-peptide protease inhibitors. These inhibitors are particularly valuable because they can often be designed to exhibit higher oral bioavailability and better pharmacokinetic profiles compared to their peptide-based counterparts. The< strong> oxolane ring structure provides steric hindrance that can improve binding interactions with the active site of proteases, while the< strong> (S)-configuration ensures optimal stereochemical complementarity with biological targets.

The synthesis of< strong> (2S)-2-methyloxolane-2-carboxylic acid typically involves asymmetric reduction or resolution techniques to achieve high enantiomeric purity. Advances in catalytic methods, such as transition metal-catalyzed asymmetric hydrogenation, have significantly improved the efficiency and scalability of these processes. These advancements have not only made< strong> (2S)-2-methyloxolane-2-carboxylic acid more accessible but also enabled the exploration of novel derivatives with enhanced therapeutic potential.

In addition to its role in protease inhibition, there is emerging evidence suggesting that derivatives of< strong> (2S)-2-methyloxolane-2-carboxylic acid may have applications in anti-inflammatory and anti-viral therapies. For instance, modifications to the carboxylic acid group can yield compounds that selectively inhibit inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). Such inhibitors are being investigated for their potential to treat chronic inflammatory diseases without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The< strong> oxolane ring-based scaffolds have also shown promise in antiviral drug discovery. By incorporating functional groups that mimic natural substrates or transition states recognized by viral enzymes, researchers have developed novel inhibitors targeting processes such as viral protease cleavage or polymerase activity. The flexibility provided by the< strong> (S)-configured carboxylic acid group allows for fine-tuning of molecular interactions, enabling precise targeting of viral proteins while minimizing off-target effects.

The growing body of research on< strong> (2S)-2-methyloxolane-2-carboxylic acid underscores its importance as a versatile intermediate in medicinal chemistry. As synthetic methodologies continue to evolve, new derivatives and applications are likely to emerge, further expanding its utility in drug discovery and development. The ability to precisely control stereochemistry and functional group compatibility makes this compound an indispensable tool for chemists working on next-generation therapeutics.

In conclusion, (2S)-2-methyloxolane-2-carboxylic acid, identified by its CAS number 61490-07-1, represents a significant advancement in chiral chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility have positioned it as a key intermediate in the development of protease inhibitors, anti-inflammatory agents, and antiviral drugs. As research progresses, it is anticipated that this compound will continue to play a pivotal role in addressing unmet medical needs through innovative drug design strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:61490-07-1)(2S)-2-methyloxolane-2-carboxylic acid
A1088833
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):510.0/817.0/2043.0
Email